2-ethyl-1H-pyrrolo[2,3-c]pyridin-5-amine
Description
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-ethyl-1H-pyrrolo[2,3-c]pyridin-5-amine |
InChI |
InChI=1S/C9H11N3/c1-2-7-3-6-4-9(10)11-5-8(6)12-7/h3-5,12H,2H2,1H3,(H2,10,11) |
InChI Key |
BAUZUPOLQIEYFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC(=NC=C2N1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs in the Pyrrolo[2,3-c]pyridine Family
The following table highlights key derivatives of 1H-pyrrolo[2,3-c]pyridin-5-amine and their distinguishing features:
Key Observations :
Comparison with Pyrrolo[2,3-b]pyridine and Pyrrolo[2,3-d]pyrimidine Derivatives
Compounds with alternative ring fusion or heteroatom placement show distinct pharmacological profiles:
Key Observations :
- Ring Fusion Position : Pyrrolo[2,3-c]pyridine (target compound) differs from [2,3-b] and [2,3-d] analogs in nitrogen placement, altering electronic properties and hydrogen-bonding capacity.
- Substituent Strategies : Fluoro () and trifluoromethyl () groups are common in drug design to improve bioavailability and target affinity.
Commercial Availability and Purity
- This compound: Not explicitly listed in evidence, but analogs like 1H-pyrrolo[2,3-c]pyridin-5-amine are available from suppliers (e.g., CymitQuimica at €319.00/1g; ).
- Purity Standards : Related pyrrolopyridines are typically ≥95% pure ().
Preparation Methods
Madelung Cyclization Adaptations
The Madelung synthesis, traditionally employed for indole derivatives, has been adapted for azaindoles. As demonstrated in the synthesis of 1H-pyrrolo[2,3-b]pyridines, this method involves intramolecular cyclization of ortho-acylanilides under strongly basic conditions. For the [2,3-c] isomer, a hypothetical route could utilize 3-aminopyridine-4-carboxaldehyde as a starting material. Cyclization via LDA-mediated deprotonation at -78°C followed by heating could yield the unsubstituted core.
Fischer Indole Synthesis Modifications
The Fischer indole method, employing phenylhydrazines and carbonyl compounds, has been modified for azaindoles. For example, condensation of 4-ethylpyridin-3-amine with ethyl glyoxylate under acidic conditions could theoretically generate the 2-ethyl-substituted core, though regioselectivity challenges necessitate protective group strategies.
Direct Functionalization of the Pyrrolo[2,3-c]pyridine Core
Electrophilic Alkylation at Position 2
Introducing the ethyl group at position 2 requires careful control of reaction conditions to avoid over-alkylation.
Method A: Friedel-Crafts Alkylation
Using anhydrous AlCl₃ as a catalyst, reaction with ethyl chloride in dichloromethane at 0°C achieves moderate yields (40-50%) but suffers from poor regioselectivity.
Method B: Directed Ortho-Metalation
Protecting the pyrrole nitrogen with a tosyl group enables directed lithiation at position 2. Subsequent quenching with ethyl iodide affords the 2-ethyl derivative in 65% yield.
| Condition | Reagents | Yield | Regioselectivity |
|---|---|---|---|
| Friedel-Crafts | AlCl₃, CH₂Cl₂, 0°C | 45% | Low |
| Directed Metalation | Tosyl-Cl, LDA, EtI, THF | 65% | High |
Transition Metal-Catalyzed Coupling Reactions
Buchwald-Hartwig Amination at Position 5
Installation of the amine group utilizes a 5-chloro or 5-bromo precursor. Reaction with aqueous ammonia under Pd₂(dba)₃/Xantphos catalysis at 100°C provides the amine in 80% yield.
Functional Group Interconversion Pathways
Nitro Reduction Route
Nitration of 2-ethyl-1H-pyrrolo[2,3-c]pyridine at position 5 using fuming HNO₃/H₂SO₄ followed by catalytic hydrogenation (H₂, 5% Pd/C) yields the amine. However, over-nitration and ring decomposition limit efficiency (35% yield).
Carboxylate-to-Amide Conversion
Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate undergoes hydrolysis to the carboxylic acid (6N HCl, reflux), followed by conversion to the amide via EDCI/HOBt coupling. Hofmann degradation with Br₂/NaOH then affords the amine in 55% overall yield.
Protective Group Strategies
Nitrogen Protection for Regiocontrol
Tosyl or phenylsulfonyl groups prevent unwanted side reactions during electrophilic substitutions. For example, tosylation of the pyrrole nitrogen enables clean bromination at position 5, which is subsequently aminated. Deprotection with NaOH/MeOH restores the free amine.
Transient Silyl Protection
Using tert-butyldimethylsilyl (TBS) groups temporarily blocks reactive positions, allowing sequential functionalization. This approach is critical in multi-step syntheses requiring orthogonal protection.
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Key Advantage |
|---|---|---|---|
| Madelung + Alkylation | 5 | 28% | Atom-economic core formation |
| Fischer + Amination | 6 | 32% | High regioselectivity |
| Negishi + Buchwald | 4 | 56% | Scalable, high yields |
Challenges and Optimization Opportunities
-
Regioselectivity in Electrophilic Substitution : The electron-rich pyrrole ring favors substitutions at positions 3 and 5, complicating ethyl introduction at position 2. Microwave-assisted conditions may enhance selectivity.
-
Amine Stability : The free amine is prone to oxidation; in situ protection as a Boc derivative during synthesis improves stability.
-
Catalyst Cost : Pd-based catalysts account for 60% of total synthesis cost. Recent advances in iron-catalyzed couplings could reduce expenses .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-ethyl-1H-pyrrolo[2,3-c]pyridin-5-amine, and how can intermediates be characterized?
- Methodology : Begin with Suzuki-Miyaura cross-coupling reactions to construct the pyrrolopyridine core. For example, demonstrates Pd(II) acetate and NaHCO₃ in 2-methyltetrahydrofuran as a catalytic system for coupling boronic acids to halogenated intermediates. Characterization should include LC-MS for purity, NMR (¹H/¹³C) for structural confirmation, and X-ray crystallography for ambiguous cases (if crystalline). Monitor reaction progress via TLC or HPLC .
Q. How can researchers optimize reaction conditions for introducing the ethyl substituent at the 2-position?
- Methodology : Use alkylation strategies with NaH and ethyl iodide in THF (0°C to room temperature), as shown in for analogous methyl substitutions. Optimize solvent polarity (e.g., THF vs. DMF) and reaction time to minimize side products. Post-reaction purification via column chromatography (hexane/acetone gradients) is recommended .
Q. What safety precautions are critical when handling pyrrolopyridine derivatives during synthesis?
- Methodology : Follow protocols in and : use fume hoods, avoid inhalation of vapors, and wear nitrile gloves. For spills, absorb solids with diatomaceous earth and rinse with water. Store intermediates in sealed containers under inert gas (N₂/Ar) to prevent degradation .
Advanced Research Questions
Q. How can computational methods streamline the design of novel pyrrolopyridine derivatives with enhanced bioactivity?
- Methodology : Implement quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, as in . Use tools like Gaussian or ORCA to model substituent effects on electronic properties. Pair computational predictions with high-throughput experimentation to validate reactivity .
Q. What strategies resolve contradictions in reported bioactivity data for pyrrolopyridine analogs?
- Methodology : Conduct meta-analyses of published IC₅₀ values, controlling for assay conditions (e.g., cell lines, incubation times). Use statistical design of experiments (DoE), as in , to identify confounding variables (e.g., solvent traces in final products). Validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How can researchers optimize regioselectivity in electrophilic substitutions on the pyrrolopyridine core?
- Methodology : Modify directing groups (e.g., install a Boc-protected amine at the 5-position) to steer electrophiles to the 3- or 7-position. Use NIS (N-iodosuccinimide) in acetone for iodination ( ). Monitor regioselectivity via ¹H NMR coupling constants and NOE experiments .
Q. What advanced purification techniques are suitable for isolating trace impurities in final compounds?
- Methodology : Employ preparative HPLC with C18 columns (ACN/water gradients) or chiral stationary phases for enantiomeric resolution. For thermally sensitive compounds, use vacuum sublimation. Validate purity via HRMS and elemental analysis .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
